molecular formula C19H15NO7 B3448477 2-[4-(acetyloxy)-3-methoxyphenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate

2-[4-(acetyloxy)-3-methoxyphenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Cat. No.: B3448477
M. Wt: 369.3 g/mol
InChI Key: QMABFKFEIJZROX-UHFFFAOYSA-N
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Description

2-[4-(Acetyloxy)-3-methoxyphenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate is an organic compound known for its unique chemical structure and properties. This compound features an acetate group and a benzoxazine moiety, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetyloxy)-3-methoxyphenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate can involve several steps:

  • Aromatic Nitration: : The process starts with nitrating a methoxybenzene derivative.

  • Reduction: : The nitro group is reduced to an amine.

  • Acetylation: : Acetylation of the amine provides the acetamide intermediate.

  • Oxidation: : The acetamide is then oxidized to form the benzoxazine ring structure.

  • Esterification: : Finally, acetylation of the hydroxyl groups leads to the formation of the desired acetate compound.

Industrial Production Methods

Industrial production might employ more efficient catalysts and optimized conditions:

  • Catalysts: : Use of specific acid or base catalysts to enhance reaction rates.

  • Temperature Control: : Precise control of reaction temperatures to maximize yields.

  • Purification: : Advanced techniques such as chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can participate in various types of reactions including:

  • Oxidation: : The methoxy and acetyloxy groups can undergo oxidation under suitable conditions.

  • Reduction: : Reduction of the benzoxazine ring might lead to ring-opening reactions.

  • Substitution: : The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Substitution Conditions: : Acidic or basic conditions, often with halogenating agents for substitutions.

Major Products

The reactions typically produce:

  • Oxidized derivatives with altered functional groups.

  • Reduced forms with opened or modified ring structures.

  • Substituted benzoxazine derivatives depending on the reagents used.

Scientific Research Applications

2-[4-(Acetyloxy)-3-methoxyphenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate has multiple applications:

  • Chemistry: : Utilized as a precursor for synthesizing complex organic compounds.

  • Biology: : Studied for its potential biological activities and as a biochemical probe.

  • Medicine: : Investigated for its pharmaceutical properties, such as anti-inflammatory or anticancer activities.

  • Industry: : Employed in materials science for developing new polymers or advanced materials.

Mechanism of Action

The compound exerts its effects through several molecular pathways:

  • Interaction with Enzymes: : It can inhibit or activate specific enzymes, leading to alterations in metabolic pathways.

  • Binding to Receptors: : It may bind to certain cellular receptors, triggering a series of intracellular events.

  • DNA Interactions: : Potential to intercalate with DNA, affecting gene expression.

Comparison with Similar Compounds

2-[4-(Acetyloxy)-3-methoxyphenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate can be compared with similar benzoxazine derivatives:

  • Similar Compounds: : 2-[4-(Methoxy)-3-phenoxyphenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate, 2-[4-(Hydroxy)-3-methoxyphenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate.

  • Uniqueness: : This compound stands out due to the specific placement of acetyloxy and methoxy groups, which confer unique chemical and biological properties.

By meticulously analyzing the structure, synthesis, reactions, and applications of this compound, we can appreciate its value and potential across various scientific fields.

Properties

IUPAC Name

[2-(4-acetyloxy-3-methoxyphenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO7/c1-10(21)25-13-5-6-15-14(9-13)19(23)27-18(20-15)12-4-7-16(26-11(2)22)17(8-12)24-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMABFKFEIJZROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=C(C=C3)OC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(acetyloxy)-3-methoxyphenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate
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2-[4-(acetyloxy)-3-methoxyphenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate
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2-[4-(acetyloxy)-3-methoxyphenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate
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2-[4-(acetyloxy)-3-methoxyphenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate
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2-[4-(acetyloxy)-3-methoxyphenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate
Reactant of Route 6
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2-[4-(acetyloxy)-3-methoxyphenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate

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